![molecular formula C22H16FN3O3S B2643384 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923146-95-6](/img/structure/B2643384.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C22H16FN3O3S and its molecular weight is 421.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- This compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies are needed to explore its mechanism of action and potential as a targeted therapy .
- The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. It could be a valuable lead for developing new antibiotics or antimicrobial agents. Researchers have explored its efficacy against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing bacteria .
- In vitro and in vivo studies suggest that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways, including NF-κB and COX-2, which are relevant in conditions like rheumatoid arthritis and inflammatory bowel disease. Investigating its potential as an anti-inflammatory drug is ongoing .
- Researchers have explored the compound’s neuroprotective effects in models of neurodegenerative diseases. It enhances neuronal survival, reduces oxidative stress, and attenuates neuroinflammation. Its ability to cross the blood-brain barrier makes it an interesting candidate for further investigation .
- Preliminary studies indicate that the compound exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and influenza. Its mode of action involves interfering with viral replication. However, more research is needed to validate its efficacy and safety .
- Some evidence suggests that the compound may have a role in managing metabolic disorders. It influences glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are studying its potential as an adjunct therapy for diabetes and obesity .
- Given its unique chemical structure, researchers have used computational methods for drug design. Molecular docking studies and QSAR (quantitative structure-activity relationship) analyses have explored its interactions with target proteins. These insights aid in designing derivatives with improved properties .
- The compound’s environmental applications include its use as a fluorescent probe or sensor. Its fluorescence properties make it suitable for detecting specific analytes or monitoring environmental pollutants. Researchers have explored its potential in water quality assessment and environmental monitoring .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Antiviral Activity
Metabolic Disorders
Chemoinformatics and Drug Design
Environmental Applications
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-2-1-3-19-20(16)25-22(30-19)26(13-14-6-8-24-9-7-14)21(27)15-4-5-17-18(12-15)29-11-10-28-17/h1-9,12H,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQRRQEYDIPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide |
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